2-Bromo-2-phenylethyl 3-phenylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-2-phenylethyl 3-phenylprop-2-enoate is an organic compound that belongs to the class of cinnamate esters It is characterized by the presence of a bromine atom, a phenylethyl group, and a phenylprop-2-enoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-phenylethyl 3-phenylprop-2-enoate typically involves the esterification of 2-bromo-2-phenylethanol with 3-phenylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-2-phenylethyl 3-phenylprop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The phenylethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The double bond in the phenylprop-2-enoate moiety can be reduced to form saturated esters.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Major Products Formed
Substitution Reactions: Products include 2-hydroxy-2-phenylethyl 3-phenylprop-2-enoate, 2-amino-2-phenylethyl 3-phenylprop-2-enoate, and 2-thio-2-phenylethyl 3-phenylprop-2-enoate.
Oxidation Reactions: Products include 2-bromo-2-phenylacetophenone and 2-bromo-2-phenylacetaldehyde.
Reduction Reactions: Products include 2-bromo-2-phenylethyl 3-phenylpropanoate.
Wissenschaftliche Forschungsanwendungen
2-Bromo-2-phenylethyl 3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-2-phenylethyl 3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The phenylethyl group can interact with biological receptors, potentially modulating their activity. The phenylprop-2-enoate moiety can undergo metabolic transformations, leading to the formation of active metabolites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylethyl 3-phenylprop-2-enoate: Similar structure but lacks the bromine atom.
Methyl 2-bromo-3-phenylprop-2-enoate: Similar structure but has a methyl group instead of a phenylethyl group.
(5-bromo-2-methoxyphenyl)methyl (2E)-3-phenylprop-2-enoate: Similar structure but has a methoxy group and a different substitution pattern
Uniqueness
2-Bromo-2-phenylethyl 3-phenylprop-2-enoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. The combination of the phenylethyl and phenylprop-2-enoate moieties also contributes to its unique chemical and physical properties .
Eigenschaften
CAS-Nummer |
65810-17-5 |
---|---|
Molekularformel |
C17H15BrO2 |
Molekulargewicht |
331.2 g/mol |
IUPAC-Name |
(2-bromo-2-phenylethyl) 3-phenylprop-2-enoate |
InChI |
InChI=1S/C17H15BrO2/c18-16(15-9-5-2-6-10-15)13-20-17(19)12-11-14-7-3-1-4-8-14/h1-12,16H,13H2 |
InChI-Schlüssel |
ZOBKJUFWJTVLCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC(C2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.